Cas no 1694907-02-2 (1H-1,2,3-Triazole, 4-(3-chloropropyl)-1-methyl-)

1H-1,2,3-Triazole, 4-(3-chloropropyl)-1-methyl- structure
1694907-02-2 structure
Product name:1H-1,2,3-Triazole, 4-(3-chloropropyl)-1-methyl-
CAS No:1694907-02-2
MF:C6H10ClN3
MW:159.616699695587
CID:5284082

1H-1,2,3-Triazole, 4-(3-chloropropyl)-1-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole, 4-(3-chloropropyl)-1-methyl-
    • Inchi: 1S/C6H10ClN3/c1-10-5-6(8-9-10)3-2-4-7/h5H,2-4H2,1H3
    • InChI Key: PHPMCAZUGOMYJU-UHFFFAOYSA-N
    • SMILES: N1(C)C=C(CCCCl)N=N1

1H-1,2,3-Triazole, 4-(3-chloropropyl)-1-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-676648-0.1g
4-(3-chloropropyl)-1-methyl-1H-1,2,3-triazole
1694907-02-2
0.1g
$892.0 2023-03-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01116589-1g
4-(3-Chloropropyl)-1-methyl-1H-1,2,3-triazole
1694907-02-2 95%
1g
¥4991.0 2023-04-10
Enamine
EN300-676648-0.5g
4-(3-chloropropyl)-1-methyl-1H-1,2,3-triazole
1694907-02-2
0.5g
$974.0 2023-03-11
Enamine
EN300-676648-5.0g
4-(3-chloropropyl)-1-methyl-1H-1,2,3-triazole
1694907-02-2
5.0g
$2940.0 2023-03-11
Enamine
EN300-676648-2.5g
4-(3-chloropropyl)-1-methyl-1H-1,2,3-triazole
1694907-02-2
2.5g
$1988.0 2023-03-11
Enamine
EN300-676648-1.0g
4-(3-chloropropyl)-1-methyl-1H-1,2,3-triazole
1694907-02-2
1g
$0.0 2023-06-07
Enamine
EN300-676648-10.0g
4-(3-chloropropyl)-1-methyl-1H-1,2,3-triazole
1694907-02-2
10.0g
$4360.0 2023-03-11
Enamine
EN300-676648-0.05g
4-(3-chloropropyl)-1-methyl-1H-1,2,3-triazole
1694907-02-2
0.05g
$851.0 2023-03-11
Enamine
EN300-676648-0.25g
4-(3-chloropropyl)-1-methyl-1H-1,2,3-triazole
1694907-02-2
0.25g
$933.0 2023-03-11

1H-1,2,3-Triazole, 4-(3-chloropropyl)-1-methyl- Related Literature

Additional information on 1H-1,2,3-Triazole, 4-(3-chloropropyl)-1-methyl-

Introduction to 1H-1,2,3-Triazole, 4-(3-chloropropyl)-1-methyl- (CAS No. 1694907-02-2) and Its Emerging Applications in Chemical Biology and Medicine

The compound 1H-1,2,3-Triazole, 4-(3-chloropropyl)-1-methyl- (CAS No. 1694907-02-2) represents a fascinating class of heterocyclic molecules that have garnered significant attention in the fields of chemical biology and medicinal chemistry. Triazoles, as a structural motif, are well-known for their broad spectrum of biological activities and have been extensively explored in drug discovery efforts. The specific substitution pattern of this compound, featuring a methyl group at the 1-position and a 3-chloropropyl side chain at the 4-position, imparts unique physicochemical properties that make it a promising candidate for further investigation.

One of the most compelling aspects of this molecule is its potential as a scaffold for developing novel therapeutic agents. The triazole ring itself is highly versatile, capable of participating in various biochemical interactions due to its electron-rich nature. The presence of the 3-chloropropyl group introduces a region of electrophilicity that can be exploited for covalent binding to biological targets, while the methyl group at the 1-position enhances lipophilicity, improving membrane permeability—a critical factor for drug bioavailability.

Recent advances in computational chemistry have enabled the rapid screening of such compounds for their binding affinity to biological targets. Studies using molecular docking simulations have suggested that this molecule may interact with enzymes and receptors involved in inflammatory pathways, making it a potential lead for developing treatments against chronic inflammatory diseases. The chloropropyl moiety, in particular, has been shown to facilitate interactions with cysteine residues in target proteins, suggesting a mechanism for its biological activity.

In vitro studies have begun to elucidate the pharmacological profile of 1H-1,2,3-Triazole, 4-(3-chloropropyl)-1-methyl-. Initial experiments indicate that it exhibits moderate activity against certain bacterial strains, likely through inhibition of essential metabolic pathways. This finding is particularly intriguing given the growing concern over antibiotic resistance, where novel scaffolds like this one could provide a fresh perspective for developing next-generation antibiotics.

The synthesis of this compound has also been optimized to ensure scalability and purity. Modern synthetic methodologies allow for the efficient construction of the triazole core via cycloaddition reactions between azides and alkynes—a process known as the Sonogashira reaction or copper-catalyzed azide-alkyne cycloaddition (CuAAC). The subsequent introduction of the 3-chloropropyl group via nucleophilic substitution followed by methylation at the 1-position provides a robust synthetic route that can be easily adapted for large-scale production.

From a medicinal chemistry perspective, the structural features of this compound offer several advantages over existing therapeutics. For instance, the combination of lipophilicity and electrophilic sites enhances its ability to cross cell membranes while maintaining interactions with biological targets. This dual property is particularly valuable in drug design, where optimizing both pharmacokinetic and pharmacodynamic parameters is crucial.

Furthermore, the triazole scaffold has been recognized for its stability under physiological conditions, which reduces degradation and increases bioavailability. This stability is attributed to the delocalized π-electron system within the ring structure, which shields it from hydrolytic and oxidative degradation pathways. Such stability makes this compound an attractive candidate for long-term therapeutic applications.

Emerging research also suggests potential applications in materials science beyond pharmaceuticals. The unique electronic properties of triazole derivatives have been explored in organic electronics, where they serve as components in light-emitting diodes (LEDs) and photovoltaic cells. The electron-donating nature of the triazole ring allows it to function as an acceptor material in organic semiconductors, contributing to improved device performance.

The 3-chloropropyl group not only enhances biological activity but also provides a handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations enable chemists to attach diverse functional groups to the molecule without disrupting its core structure. This flexibility opens up numerous possibilities for generating analogues with tailored properties—such as improved solubility or selectivity—for specific applications.

Another area of interest is the potential use of this compound as an intermediate in polymer chemistry. Triazole-functionalized polymers exhibit enhanced thermal stability and mechanical strength due to the rigidity introduced by the heterocyclic ring. Such polymers are being investigated for applications in high-performance coatings and adhesives where durability under extreme conditions is essential.

The growing body of evidence supporting the utility of 1H-1,2,3-Triazole, 4-(3-chloropropyl)-1-methyl- has prompted several academic institutions and pharmaceutical companies to incorporate it into their research pipelines. Collaborative efforts are underway to explore its potential as an antiviral agent by screening it against various viral proteases and polymerases. Preliminary results are promising enough to warrant further investment into more detailed pharmacological studies.

In conclusion,1H-1,2,3-Triazole, 4-(3-chloropropyl)-1-methyl- (CAS No. 1694907-02-2) stands out as a versatile compound with significant promise across multiple domains including drug discovery, chemical biology,and materials science. Its unique structural features—comprising both lipophilic and electrophilic regions—make it an ideal candidate for developing innovative therapeutics while also serving as a valuable building block in synthetic chemistry applications.

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